5-Bromobenzo[1,3]dioxole-4-carboxylic acid

Catalog No.
S685968
CAS No.
72744-56-0
M.F
C8H5BrO4
M. Wt
245.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromobenzo[1,3]dioxole-4-carboxylic acid

CAS Number

72744-56-0

Product Name

5-Bromobenzo[1,3]dioxole-4-carboxylic acid

IUPAC Name

5-bromo-1,3-benzodioxole-4-carboxylic acid

Molecular Formula

C8H5BrO4

Molecular Weight

245.03 g/mol

InChI

InChI=1S/C8H5BrO4/c9-4-1-2-5-7(13-3-12-5)6(4)8(10)11/h1-2H,3H2,(H,10,11)

InChI Key

HDNXEXSQANVCKC-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C(=C(C=C2)Br)C(=O)O

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)Br)C(=O)O
  • Material Science and Metal–Organic Frameworks (MOFs)

    The compound is used in the synthesis of dioxole functionalized metal–organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of compounds with a variety of applications in gas storage, separation, and catalysis . In this application, a combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid (a related compound) and Zn(II) under solvothermal conditions yields either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole) .

5-Bromobenzo[1,3]dioxole-4-carboxylic acid is an organic compound with the molecular formula C8H5BrO4C_8H_5BrO_4 and a molecular weight of approximately 245.03 g/mol. This compound features a bromine atom substituted at the 5-position of the benzo[1,3]dioxole framework, along with a carboxylic acid functional group at the 4-position. Its structure contributes to its potential reactivity and biological activity.

Typical of aromatic compounds. Some notable reactions include:

  • Electrophilic Aromatic Substitution: The presence of the bromine atom makes the compound susceptible to further electrophilic substitutions.
  • Nucleophilic Substitution: The carboxylic acid group can undergo nucleophilic attack, allowing for modifications at the aromatic ring.
  • Borylation Reactions: Recent studies have demonstrated that aryl bromides can be converted into arylboronic acids using transition-metal-free borylation methods, which may also apply to this compound .

Several synthesis methods for 5-Bromobenzo[1,3]dioxole-4-carboxylic acid have been documented:

  • Direct Bromination: Starting from benzo[1,3]dioxole, bromination can be performed using bromine or brominating agents.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved through various carboxylation methods, including carbon dioxide incorporation into aryl halides under specific conditions .
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies and functional group transformations.

5-Bromobenzo[1,3]dioxole-4-carboxylic acid has several potential applications:

  • Pharmaceutical Intermediates: Its structure allows it to serve as a precursor for developing pharmaceuticals.
  • Research Reagent: It is utilized in various chemical syntheses and research applications due to its unique properties.
  • Material Science: Compounds with similar structures are being explored for use in materials science for their electronic properties.

Several compounds share structural similarities with 5-Bromobenzo[1,3]dioxole-4-carboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityUnique Features
5-Bromo-2,2-dimethylbenzo[1,3]dioxole73790-19-90.84Contains additional methyl groups which may alter reactivity.
5,6-Dibromobenzo[1,3]dioxole5279-32-30.95Contains two bromine atoms leading to increased reactivity but may affect solubility.
(6-Bromobenzo[1,3]dioxol-5-yl)methanol6642-34-80.82Features a hydroxymethyl group which may enhance hydrogen bonding capabilities.
5-Bromo-2,2-difluorobenzodioxole33070-32-50.81Fluorine substitution may impart different electronic properties compared to bromine.

The unique combination of a bromine atom and a carboxylic acid group sets 5-Bromobenzo[1,3]dioxole-4-carboxylic acid apart from its analogs in terms of reactivity and potential biological activity.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-2H-1,3-benzodioxole-4-carboxylic acid

Dates

Modify: 2023-08-15

Explore Compound Types